AZD1981

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: As a selective antagonist of the DP2 receptor, AZD-1981 is used in research to study the role of this receptor in various biochemical pathways.

Medicine: AZD-1981 has been evaluated in clinical trials for its potential to treat respiratory diseases such as asthma and COPD.

Industry: The compound’s potential therapeutic applications make it a candidate for pharmaceutical development and commercialization.

Mécanisme D'action

Target of Action

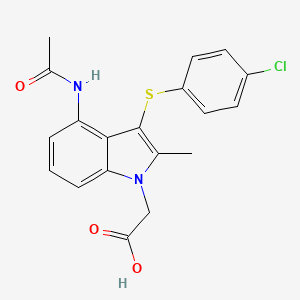

AZD1981, also known as “2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid”, is a potent, fully reversible, functionally non-competitive antagonist of human CRTh2 . The Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) is a receptor for prostaglandin D2 (DP2) and plays a crucial role in mediating allergic responses .

Mode of Action

This compound interacts with its target, the CRTh2 receptor, by blocking the action of the natural ligand, prostaglandin D2 (PGD2). This results in the inhibition of CRTh2-mediated cellular responses such as eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin D2 (PGD2) pathway. By antagonizing the CRTh2 receptor, this compound blocks the downstream effects of PGD2, which include eosinophil and basophil shape change, chemotaxis, and Th2-cell chemotaxis .

Pharmacokinetics

This compound is orally bioavailable and has been administered in various doses in clinical trials . It is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro . These interactions could potentially affect the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CRTh2-mediated responses. This includes blocking the agonist-induced human eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis .

Analyse Biochimique

Biochemical Properties

AZD1981 interacts with the DP2 receptor, a second receptor for PGD2 . It displaces radio-labelled PGD2 from human recombinant DP2 with high potency . The binding is reversible, non-competitive, and highly selective against a panel of more than 340 other enzymes and receptors .

Cellular Effects

This compound has been shown to block agonist-induced human eosinophil CD11b expression, shape change (including in whole blood), chemotaxis, basophil shape change, and Th2-cell chemotaxis . It also blocks DP2-mediated shape change and CD11b up-regulation in human eosinophils .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as an antagonist to the DP2 receptor . It inhibits DP2-mediated shape change and CD11b up-regulation in human eosinophils, shape change in basophils, and chemotaxis of human eosinophils and Th2 cells .

Metabolic Pathways

This compound is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro . This suggests that it may interact with these enzymes in metabolic pathways.

Méthodes De Préparation

La synthèse de AZD-1981 implique la préparation de l'acide 4-(acétylamino)-3-[(4-chlorophényl)thio]-2-méthyl-1H-indole-1-acétique . La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau indole : Cela implique la cyclisation de précurseurs appropriés pour former le cycle indole.

Introduction du groupe thioéther : Le groupe 4-chlorophénylthio est introduit par une réaction de substitution.

Acétylation : Le groupe acétyle est ajouté au groupe amino sur le cycle indole.

Modifications finales : Le groupe acide carboxylique est introduit pour compléter la synthèse.

Les méthodes de production industrielle de AZD-1981 impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi que la possibilité de mise à l'échelle pour une production à grande échelle.

Analyse Des Réactions Chimiques

AZD-1981 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans AZD-1981.

Substitution : Les groupes thioéther et acétyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : En tant qu'antagoniste sélectif du récepteur DP2, AZD-1981 est utilisé dans la recherche pour étudier le rôle de ce récepteur dans diverses voies biochimiques.

Médecine : AZD-1981 a été évalué dans des essais cliniques pour son potentiel à traiter des maladies respiratoires telles que l'asthme et la BPCO.

Industrie : Les applications thérapeutiques potentielles du composé en font un candidat pour le développement pharmaceutique et la commercialisation.

Mécanisme d'action

AZD-1981 exerce ses effets en antagonisant le récepteur DP2, qui est impliqué dans la chimiotaxie et l'activation des éosinophiles, des basophiles et des cellules Th2 . En bloquant ce récepteur, AZD-1981 inhibe la migration et l'activation de ces cellules immunitaires, réduisant ainsi l'inflammation et les réponses allergiques . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la signalisation induite par la prostaglandine D2, qui joue un rôle clé dans la physiopathologie de l'asthme et d'autres maladies allergiques .

Comparaison Avec Des Composés Similaires

AZD-1981 est unique en sa haute sélectivité et sa puissance en tant qu'antagoniste du récepteur DP2 . Des composés similaires comprennent :

Fevipiprant : Un autre antagoniste du récepteur DP2 qui a été étudié pour son potentiel dans le traitement de l'asthme.

Setipiprant : Un antagoniste du récepteur DP2 étudié pour ses effets sur la perte de cheveux et d'autres conditions.

Ramatroban : Un antagoniste double du récepteur de la thromboxane et du récepteur DP2, utilisé dans le traitement de la rhinite allergique.

Comparé à ces composés, AZD-1981 a montré un profil de sécurité et d'efficacité favorable dans les essais cliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

IUPAC Name |

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYIGNODXSRKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025620 | |

| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802904-66-1 | |

| Record name | AZD-1981 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1981 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1981 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

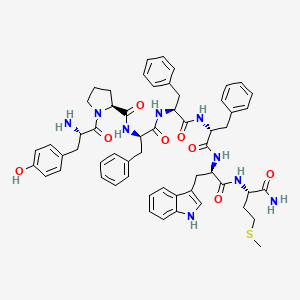

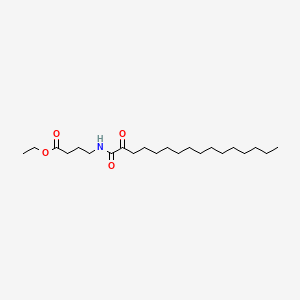

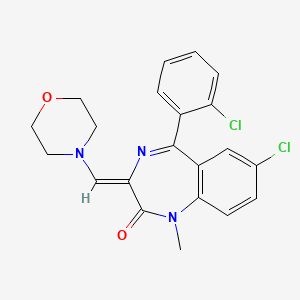

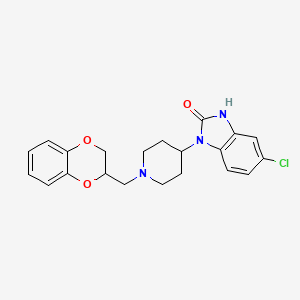

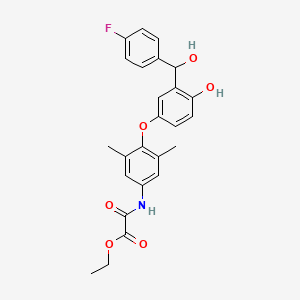

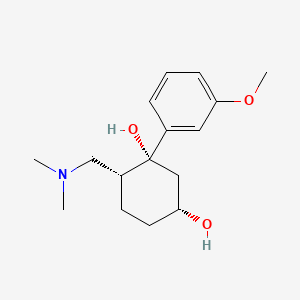

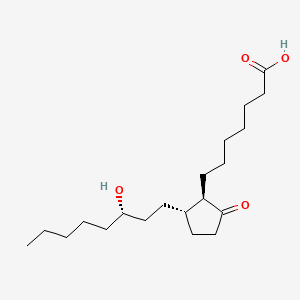

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)

![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)

![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)